2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium acetate
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Overview
Description
2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium acetate is a complex organic compound that belongs to the class of indolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring both indole and indolium moieties, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium acetate typically involves multiple steps. One common method starts with the preparation of the indole derivative, followed by the introduction of the vinyl group and the formation of the indolium salt. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the indolium salt back to its indole form.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different indolium derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium acetate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in different chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism by which 2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium acetate exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The indolium moiety can participate in various binding interactions, influencing the activity of these targets and modulating biochemical pathways. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indol-5-ylmethylamine: This compound shares the indole structure but lacks the vinyl and indolium groups.
2,3-Dihydro-1H-indole: A simpler indole derivative without the additional functional groups present in the target compound.
1-Azaindan: Another indole-related compound with different substituents.
Uniqueness
The uniqueness of 2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium acetate lies in its combination of indole and indolium structures, along with the vinyl group. This unique arrangement allows for diverse chemical reactivity and a wide range of applications in various scientific fields.
Biological Activity
2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium acetate (CAS No. 83949-78-4) is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
The molecular formula of this compound is C24H28N2O2, with a molecular weight of approximately 376.49 g/mol. The compound exhibits a complex indole structure that contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H28N2O2 |
Molecular Weight | 376.49 g/mol |
CAS Number | 83949-78-4 |
Solubility | Soluble in water |
Antimicrobial Activity
Recent studies have demonstrated that compounds related to indole structures exhibit antimicrobial properties. For instance, derivatives of indole have shown effectiveness against various bacteria and fungi due to their ability to disrupt microbial cell membranes. The specific compound has been evaluated for its antimicrobial efficacy against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at micromolar concentrations .
Anticancer Properties
Indole derivatives are also recognized for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of signaling pathways such as PI3K/Akt and MAPK. In vitro studies have indicated that this compound can induce cell cycle arrest and apoptosis in cancer cell lines .
Neuroprotective Effects
The neuroprotective properties of indole derivatives are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress. Research has shown that this compound may protect neuronal cells from apoptosis induced by oxidative stressors. In animal models, it has been found to improve cognitive functions and reduce neuroinflammation .
The biological activity of this compound is primarily mediated through:
- Interaction with Cell Membranes : Disruption of microbial membranes leading to cell lysis.
- Induction of Apoptosis : Activation of caspase pathways in cancer cells.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress in neuronal cells.
Case Study 1: Antimicrobial Efficacy
A study conducted on various indole derivatives demonstrated that modifications at specific positions significantly enhanced antimicrobial activity. The acetate derivative was tested against clinical isolates and exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines revealed that treatment with the indole acetate resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in the percentage of apoptotic cells following treatment .
Properties
CAS No. |
83949-78-4 |
---|---|
Molecular Formula |
C22H25N2.C2H3O2 C24H28N2O2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(2E)-1,3,3-trimethyl-2-[2-(2-methyl-2,3-dihydroindol-1-ium-1-ylidene)ethylidene]indole;acetate |
InChI |
InChI=1S/C22H25N2.C2H4O2/c1-16-15-17-9-5-7-11-19(17)24(16)14-13-21-22(2,3)18-10-6-8-12-20(18)23(21)4;1-2(3)4/h5-14,16H,15H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
MEXQTBQULPYKTF-UHFFFAOYSA-M |
Isomeric SMILES |
CC1CC2=CC=CC=C2[N+]1=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C.CC(=O)[O-] |
Canonical SMILES |
CC1CC2=CC=CC=C2[N+]1=CC=C3C(C4=CC=CC=C4N3C)(C)C.CC(=O)[O-] |
Origin of Product |
United States |
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